REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:7]=1[CH:8]=[O:9].O>ClCCl>[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:7]=1[CH:8]=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1)OC
|
Name
|
|
Quantity
|
20.15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
brine (100 ml) and the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |